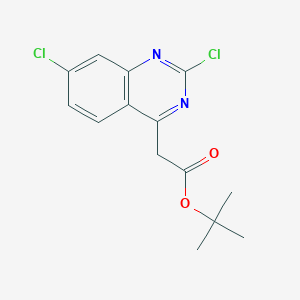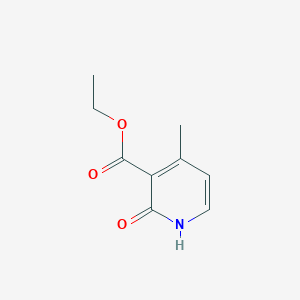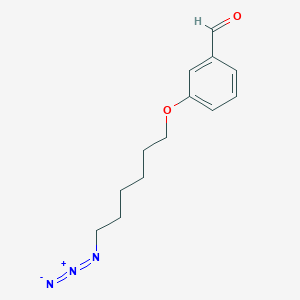
3-(6-Azidohexyloxy)-benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Azidohexyloxy)-benzaldehyde is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexyl chain, which is further connected to a benzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzaldehyde typically involves the following steps:
Preparation of 6-Azido-1-hexanol: This intermediate is synthesized by reacting 6-bromo-1-hexanol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of this compound: The 6-azido-1-hexanol is then reacted with 3-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Azidohexyloxy)-benzaldehyde undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or palladium on carbon (Pd/C) under hydrogen atmosphere.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazole derivatives.
Reduction: Formation of 3-(6-aminohexyloxy)-benzaldehyde.
Nucleophilic Addition: Formation of secondary alcohols or other addition products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-Azidohexyloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers via click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers and functionalized surfaces.
Wirkmechanismus
The mechanism of action of 3-(6-Azidohexyloxy)-benzaldehyde primarily involves its reactivity due to the azido and aldehyde functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the aldehyde group can participate in nucleophilic addition reactions. These reactive sites enable the compound to act as a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-Azidohexyloxy)-phenol: Similar structure but with a phenol group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzyl alcohol: Features a benzyl alcohol group instead of an aldehyde.
Uniqueness
3-(6-Azidohexyloxy)-benzaldehyde is unique due to the presence of both an azido group and an aldehyde group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing a wide range of compounds through various chemical reactions, including click chemistry and nucleophilic additions.
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3-(6-azidohexoxy)benzaldehyde |
InChI |
InChI=1S/C13H17N3O2/c14-16-15-8-3-1-2-4-9-18-13-7-5-6-12(10-13)11-17/h5-7,10-11H,1-4,8-9H2 |
InChI-Schlüssel |
OXMCTZNGQCMJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
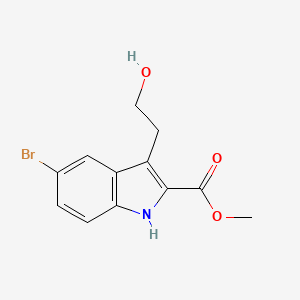
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
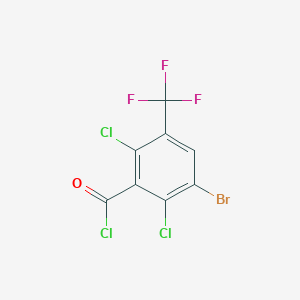
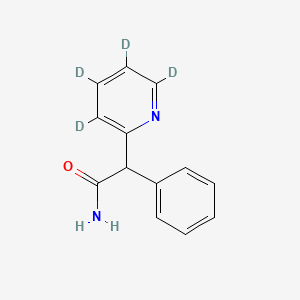
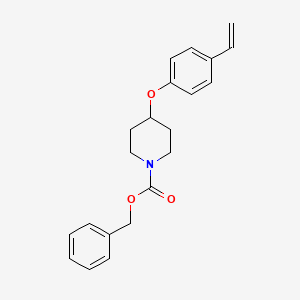
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)

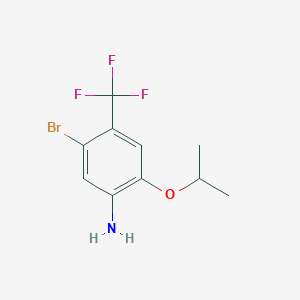
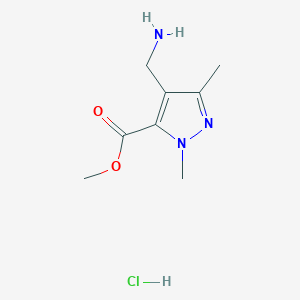
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
